molecular formula C6H12N4 B7838524 1-ethyl-5-methyl-1H-pyrazole-3,4-diamine

1-ethyl-5-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B7838524
M. Wt: 140.19 g/mol
InChI Key: ZTDGDNQLMVLMTQ-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound has an ethyl group at position 1, a methyl group at position 5, and amino groups at positions 3 and 4.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: One common synthetic route involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the pyrazole ring.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as pyrazole-3,4-dione.

  • Reduction: Reduction reactions can convert the amino groups to amine derivatives.

  • Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Pyrazole-3,4-dione derivatives.

  • Reduction: Amine derivatives.

  • Substitution: A variety of functionalized pyrazoles.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors.

  • Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but generally involves binding to the active site of the target molecule, leading to modulation of its activity.

Comparison with Similar Compounds

1-ethyl-5-methyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern on the pyrazole ring. Similar compounds include:

  • 1-methyl-1H-pyrazole-3,4-diamine: Lacks the ethyl group at position 1.

  • 1-ethyl-1H-pyrazole-3,4-diamine: Lacks the methyl group at position 5.

  • 1-ethyl-5-methyl-1H-pyrazole-3-amine: Lacks the amino group at position 4.

These differences in substitution patterns can lead to variations in chemical reactivity, biological activity, and industrial applications.

Properties

IUPAC Name

1-ethyl-5-methylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-10-4(2)5(7)6(8)9-10/h3,7H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDGDNQLMVLMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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